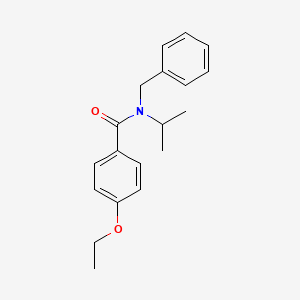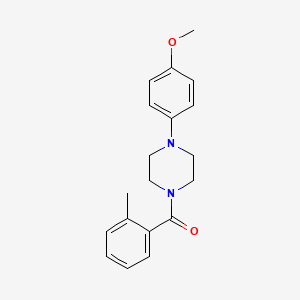![molecular formula C14H18N2O2 B5877423 2-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5877423.png)
2-[(cyclohexylcarbonyl)amino]benzamide
描述
2-[(Cyclohexylcarbonyl)amino]benzamide is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as DMSO and ethanol. This compound is also known as N-cyclohexyl-2-benzamidoacetamide or CCBA. It has a molecular weight of 277.38 g/mol and a melting point of 167-169°C.
作用机制
The mechanism of action of 2-[(cyclohexylcarbonyl)amino]benzamide involves its ability to bind to the active site of proteases and inhibit their activity. This compound contains a carbonyl group that forms a covalent bond with the active site of the enzyme, thereby preventing substrate binding and catalysis.
Biochemical and Physiological Effects:
2-[(Cyclohexylcarbonyl)amino]benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to reduce inflammation and oxidative stress in animal models of disease.
实验室实验的优点和局限性
One of the advantages of using 2-[(cyclohexylcarbonyl)amino]benzamide in lab experiments is its ability to selectively inhibit proteases. This compound has also been shown to have low toxicity and good stability, making it suitable for long-term studies. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 2-[(cyclohexylcarbonyl)amino]benzamide in scientific research. One area of interest is the development of new protease inhibitors based on the structure of this compound. Another area of interest is the study of the role of proteases in various diseases, such as cancer and Alzheimer's disease. Additionally, this compound may have potential applications in drug development and as a therapeutic agent for the treatment of various diseases.
科学研究应用
2-[(Cyclohexylcarbonyl)amino]benzamide has been widely used in scientific research as a tool for studying various biological processes. It is commonly used as a protease inhibitor and has been shown to inhibit the activity of several enzymes, including trypsin, chymotrypsin, and elastase. This compound has also been used to study the role of proteases in various diseases, such as cancer and Alzheimer's disease.
属性
IUPAC Name |
2-(cyclohexanecarbonylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c15-13(17)11-8-4-5-9-12(11)16-14(18)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXANUDLAGIWMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylcarbonylamino)benzamide | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-4-{2-oxo-2-[4-(3-phenylpropyl)-1,4-diazepan-1-yl]ethyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5877351.png)

![methyl 3-{[3-(4-fluorophenyl)acryloyl]amino}-4-methylbenzoate](/img/structure/B5877366.png)
![2-(4-methoxyphenyl)-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5877370.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5877380.png)

![5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B5877392.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5877401.png)
![3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5877417.png)

![2,4-dichloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5877439.png)
